6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a heterocyclic compound that incorporates a pyrimidine ring, a thiazole ring, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Scientific Research Applications
6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide: This compound has a similar structure but lacks the thiazole ring.
2-thio-containing pyrimidines: These compounds have a sulfur atom at position 2 of the pyrimidine ring and exhibit diverse biological activities.
Uniqueness
6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is unique due to its combination of a pyrimidine ring, a thiazole ring, and a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Properties
IUPAC Name |
6-ethoxy-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-2-20-12-6-9(15-8-16-12)13(19)18-14-17-10(7-22-14)11-4-3-5-21-11/h3-8H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUITBHPUWMTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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